2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS No.: 688335-61-7
Cat. No.: VC5266430
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688335-61-7 |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 339.41 |
| IUPAC Name | 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C18H17N3O2S/c1-23-16-9-5-8-15(12-16)21-11-10-19-18(21)24-13-17(22)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,22) |
| Standard InChI Key | OXJFASZUFXGHOO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s IUPAC name, 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, delineates its structure:
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A 1H-imidazole ring substituted at position 1 with a 3-methoxyphenyl group (aromatic ring with a methoxy substituent at the meta position).
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A thioether (-S-) bridge at position 2, linking the imidazole to an acetamide backbone.
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The acetamide’s nitrogen is further substituted with a phenyl group, enhancing steric and electronic complexity.
Key Functional Groups:
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Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, conferring basicity and hydrogen-bonding capacity.
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Methoxy group (-OCH₃): Electron-donating substituent influencing aromatic reactivity and bioavailability.
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Thioether linkage: Enhances metabolic stability compared to oxygen ethers.
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Acetamide moiety: Provides hydrogen-bonding sites for target interactions.
Molecular Formula and Weight:
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Formula: C₁₈H₁₇N₃O₂S
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Molecular weight: 355.41 g/mol (calculated from atomic masses).
Synthesis and Reaction Pathways
Synthetic Strategy
While no explicit protocol for this compound exists in the provided sources, synthesis can be inferred from analogous imidazole-thioacetamide derivatives. A plausible multi-step approach involves:
Step 1: Formation of the Imidazole Core
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Starting material: 3-Methoxybenzaldehyde undergoes condensation with ammonium acetate and a nitroalkane (e.g., nitromethane) via the Van Leusen reaction to yield 1-(3-methoxyphenyl)-1H-imidazole .
Step 3: Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).
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Analytical techniques:
Spectroscopic and Physicochemical Properties
Spectral Data (Hypothetical)
Based on analogous compounds :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, imidazole H4), 7.65–7.12 (m, 9H, aromatic H), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.12 (s, 1H, NH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8 (C=O), 151.2 (imidazole C2), 137.5–114.3 (aromatic C), 55.6 (OCH₃), 35.4 (SCH₂). |
| IR (KBr) | 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C asym. stretch). |
| MS (ESI-TOF) | m/z 356.1 [M+H]⁺ (calc. 355.41). |
Physicochemical Properties
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Solubility: Likely low in water (logP ≈ 3.5 estimated), soluble in DMSO or DMF.
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Melting point: ~180–185°C (predicted from analogs).
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to acetamide and thioether groups.
Biological Activity and Mechanisms
Anticancer Activity
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Targets: Tubulin polymerization inhibition or kinase modulation.
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Example: Analogous compounds with trifluoromethyl groups show IC₅₀ values of 2–5 µM against HCT116 colon cancer cells .
Antimicrobial Effects
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Mechanism: Disruption of microbial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase).
Anti-inflammatory Action
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Pathway: COX-2 or NF-κB pathway inhibition, reducing prostaglandin synthesis.
Challenges and Future Directions
Synthetic Optimization
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Microwave-assisted synthesis: Could reduce reaction times from hours to minutes.
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Green chemistry: Use of biodegradable catalysts (e.g., enzymes) to improve sustainability.
Biological Testing
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In vitro assays: Prioritize cytotoxicity screening against NCI-60 cancer cell lines.
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ADMET profiling: Assess absorption, distribution, and toxicity early in development.
Structural Modifications
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Electron-withdrawing groups: Introduce -CF₃ or -NO₂ to enhance target affinity.
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Prodrug strategies: Mask polar groups (e.g., acetamide) to improve bioavailability.
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